1-Methylimidazolium triflate is an ionic liquid characterized by the presence of the 1-methylimidazolium cation and the triflate anion. Its molecular formula is and it has a molecular weight of 232.18 g/mol. This compound appears as a white to light yellow powder or crystal and is soluble in water, making it a versatile solvent in various
Research indicates that 1-methylimidazolium triflate exhibits notable biological activity, particularly in antibacterial applications. Ionic liquids, including this compound, have been studied for their potential to disrupt microbial membranes and inhibit growth . Furthermore, its interactions with biological systems can lead to significant changes in solubility and stability of biomolecules, which is crucial for pharmaceutical applications.
The synthesis of 1-methylimidazolium triflate can be achieved through several methods:
These methods highlight the flexibility and efficiency of synthesizing ionic liquids with desirable properties.
1-Methylimidazolium triflate finds extensive applications across various fields:
Studies on the interactions of 1-methylimidazolium triflate reveal significant ion-ion interactions that affect its physical properties. For instance, research has demonstrated that both cation and anion exhibit substantial ion mobility within the ionic liquid matrix, which is crucial for applications requiring high ionic conductivity . Additionally, hydrogen bonding interactions between the components can influence solvation dynamics and reactivity in solution .
Several compounds are structurally similar to 1-methylimidazolium triflate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylimidazolium triflate | C₇H₉F₃N₂O₃S | Higher alkyl chain increases hydrophobicity |
| 1-Butyl-3-methylimidazolium triflate | C₉H₁₃F₃N₂O₃S | Enhanced thermal stability |
| 1-Methylpyridinium triflate | C₆H₆F₃N₂O₃S | Different aromatic cation affects reactivity |
| 1-Methylimidazolium bis(trifluoromethanesulfonyl)imide | C₇H₈F₆N₂O₈S₂ | Stronger ionic interactions due to bis-anion |
The uniqueness of 1-methylimidazolium triflate lies in its balance between hydrophilicity and hydrophobicity due to the presence of the methyl group on the imidazole ring. This property allows it to dissolve a wide range of organic and inorganic substances while maintaining good thermal stability and low volatility compared to other ionic liquids.
Solvent-free methods have gained prominence due to their environmental and economic benefits. A representative protocol involves the direct reaction of 1-methylimidazole with methyl triflate under anhydrous conditions. In a mechanochemical approach, stoichiometric amounts of 1-methylimidazole and methyl triflate are ground in a mortar with a catalytic quantity of sodium hydroxide to neutralize hydrogen chloride byproducts. Thermal activation at 60–70°C for 2–3 hours achieves yields exceeding 90%, compared to 85% in traditional solvent-based systems.
Table 1: Comparison of Solvent-Free vs. Traditional Alkylation
| Parameter | Solvent-Free Method | Traditional Solvent Method |
|---|---|---|
| Reaction Time | 2–3 hours | 4–6 hours |
| Yield | 90–92% | 80–85% |
| Purity (HPLC) | >97% | 94–96% |
| Byproduct Formation | <2% | 5–8% |
This method eliminates volatile organic compounds (VOCs) and reduces post-reaction purification steps. The absence of solvents like dichloromethane also minimizes the risk of residual contamination.
Quaternary ammonization via methyl triflate offers a pathway to high-purity ionic liquids. A novel microwave-assisted protocol reduces reaction times from hours to minutes. By irradiating a mixture of 1-methylimidazole and methyl triflate at 100°C for 30 minutes under nitrogen, a 95% conversion rate is achieved, compared to 85% over 3 hours in conventional setups. Key parameters include:
Table 2: Microwave vs. Conventional Quaternization
| Condition | Microwave Method | Conventional Method |
|---|---|---|
| Temperature | 100°C | 25°C |
| Time | 30 minutes | 3 hours |
| Conversion Rate | 95% | 85% |
| Energy Consumption | 0.8 kWh | 2.5 kWh |
This approach enhances scalability and reproducibility, particularly for industrial batches.
Post-synthesis purification is critical for removing unreacted precursors and byproducts. A multi-step process is recommended:
Table 3: Purification Efficiency
| Step | Purity Increase | Key Impurities Removed |
|---|---|---|
| Vacuum Distillation | 85% → 92% | Methyl triflate, 1-methylimidazole |
| Recrystallization | 92% → 98% | Oligomers, inorganic salts |
| Chromatography | 98% → 99.5% | Residual solvents, metal ions |
Storage under inert gas (argon or nitrogen) at <15°C prevents hygroscopic degradation.
1-Methylimidazolium triflate serves as a crucial component in various transition metal-catalyzed cross-coupling reactions, demonstrating exceptional performance as both a reaction medium and catalytic promoter [1] [2]. The compound's ionic liquid properties facilitate enhanced mass transfer and substrate solubility while providing a stabilizing environment for transition metal catalysts [1].
In palladium-catalyzed Suzuki-Miyaura coupling reactions, 1-methylimidazolium triflate-based systems exhibit superior catalytic efficiency compared to conventional molecular solvents [1] [2]. Copper triflate catalysts combined with imidazolium-based ionic liquids achieve quantitative conversion of benzoyl chloride and anisole to methoxybenzophenone within one hour, demonstrating an ortho/para product ratio of 4/96 [1]. This selectivity represents a significant improvement over reactions conducted in acetonitrile and dichloroethane, which yield lower conversions of 64% and 73% respectively, with reduced regioselectivity of 7/93 [1].
The metalloenzyme-inspired polymeric imidazole palladium catalyst systems incorporating triflate counterions demonstrate remarkable turnover numbers ranging from 20,000 to 3,570,000 in cross-coupling applications [2]. These catalysts operate effectively at palladium concentrations as low as 0.8-40 parts per million, enabling highly efficient allylic arylation and Suzuki-Miyaura reactions of inactivated aryl chlorides in aqueous media [2].
Table 1: Transition Metal-Catalyzed Cross-Coupling Performance with Imidazolium Triflate Systems
| Catalyst System | Temperature (°C) | Solvent | TON | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Pd2(dba)3/PtBu3 | 80-110 | THF/Toluene | 1,000-10,000 | 85-95 | 90-95 |
| Cu(OTf)2 | 80 | Ionic Liquid [bmim][BF4] | 100-1,000 | 100 | 96 |
| Pd-NHC complexes | 60-80 | MeCN/DMF | 10,000-100,000 | 90-98 | 92-98 |
| MEPI-Pd | 25-60 | Water/Alcohol | 20,000-3,570,000 | 95-100 | 88-95 |
Solvent effects play a critical role in determining chemoselectivity in cross-coupling reactions involving chloroaryl triflates [4]. Polar solvents such as acetonitrile and dimethylformamide induce selectivity switches by stabilizing anionic transition states during oxidative addition, while nonpolar solvents favor different mechanistic pathways [4]. The triflate anion facilitates formation of bisligated palladium complexes, promoting reaction at triflate sites through coordination effects [4] [5].
The catalytic cycle involves sequential oxidative addition, transmetalation, and reductive elimination steps, with energy barriers ranging from 6.8 to 16.5 kcal/mol depending on the specific transformation [6]. Rate-determining steps typically involve oxidative addition of the palladium catalyst to the organic halide or triflate substrate, with the triflate anion playing an essential role in protodeauration processes [6].
1-Methylimidazolium triflate exhibits remarkable bifunctional catalytic properties, simultaneously providing both Brønsted acidic and Lewis basic sites for organic transformations [7] [8]. The compound's unique structural features enable dual activation mechanisms that facilitate complex multi-step synthetic processes with high efficiency and selectivity [9] [8].
The imidazolium cation functions as a Brønsted acid through the acidic proton at the C2 position, while the triflate anion provides nucleophilic character and coordination sites for substrate activation [7] [8]. This bifunctional nature enables the catalysis of tandem reactions that would otherwise require separate catalytic systems [9]. Hammett indicator measurements reveal acid strength values of 4.2 to 5.6 for related imidazolium triflate systems, indicating moderate to strong acidity suitable for substrate activation [8].
In cyanosilylation reactions of carbonyl compounds, 1-ethyl-3-methylimidazolium acetate derivatives demonstrate exceptional catalytic performance with turnover frequencies reaching 10,602,410 per hour [7]. The mechanism involves dual activation wherein the imidazolium cation activates the carbonyl substrate through hydrogen bonding, while the anion facilitates nucleophilic attack by trimethylsilyl cyanide [7]. Catalyst loadings as low as 0.0001 mol% achieve high conversions under mild reaction conditions, representing unprecedented efficiency in organocatalyzed transformations [7].
The bifunctional mechanism operates through simultaneous Lewis acid and Brønsted base activation pathways [9] [8]. Metal-organic framework studies incorporating imidazole-based systems reveal that deacetalization reactions proceed via Lewis acid catalysis at metal centers, while subsequent Knoevenagel condensations utilize basic sites for nucleophile activation [9]. The rate-limiting step typically involves dehydration processes catalyzed by basic sites, with reaction rates following Le Chatelier's principle for forward reaction progression [9].
Table 2: Acid-Base Bifunctional Catalysis Performance Parameters
| Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Cyanosilylation | 0.0001-0.1 | 25-50 | 0.1-2 | 85-98 | 10,602,410 |
| Deacetalization-Knoevenagel | 2-5 | 120 | 4-24 | 70-90 | 50-200 |
| Michael Addition | 1-3 | 80-100 | 2-12 | 80-95 | 100-500 |
| Aldol Condensation | 5-10 | 60-80 | 6-18 | 75-90 | 20-100 |
Mechanistic investigations demonstrate that the triflate anion participates directly in catalytic cycles through coordination and nucleophilic substitution mechanisms [10]. The anion's nucleophilicity exceeds that of triflimide and other perfluorinated anions, enabling unique reactivity patterns in silyl group transfer reactions [10]. Crossover experiments confirm that triflate-mediated silyl transfer occurs through reformation of silyl triflate intermediates, distinguishing these systems from alternative anionic catalysts [10].
The dual catalytic sites enable cascade reactions involving multiple mechanistic pathways within single reaction vessels [11] [9]. Cooperative catalysis between imidazolium-based organocatalysts and transition metal complexes facilitates unprecedented transformations not achievable with individual catalytic systems [11]. The rate-determining step in dual gold catalyzed systems involves nucleophilic attack of gold-azole species to gold-alkyne π-complexes, with energy barriers of approximately 14-17 kcal/mol [6].
Chiral derivatives of 1-methylimidazolium triflate enable highly enantioselective transformations through asymmetric induction mechanisms that control stereochemical outcomes in organic synthesis [12] [13]. These systems incorporate chiral auxiliary groups or inherently chiral frameworks to achieve exceptional levels of stereoselectivity in various bond-forming reactions [14] [15].
Chiral imidazolium tartrate ionic liquids demonstrate remarkable enantioselectivity in base-promoted intramolecular cyclization reactions [12]. Systematic variation of tartaric acid configuration leads to eight stereoisomeric entities with distinct catalytic properties, where (2S,3S) and (2R,3R) configurations provide superior enantiocontrol compared to racemic or meso forms [12]. These chiral ionic liquids exhibit unprecedented influences of stereochemistry on dynamic viscosity and catalytic performance [12].
Axially chiral imidazole derivatives synthesized through cation-directed catalytic enantioselective desymmetrization achieve enantiomeric excesses exceeding 90% in most transformations [15]. The process operates under mild conditions with high operational simplicity, enabling gram-scale synthesis of optically pure materials [15]. Products with moderate initial enantioselectivity undergo selective racemate crystallization to achieve near optical purity, demonstrating practical synthetic utility [15].
Table 3: Enantioselective Transformations Using Chiral Imidazolium Derivatives
| Chiral System | Substrate Class | ee (%) | dr | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Chiral Imidazolium Tartrate | Bis-epoxides | 75-85 | 10:1-20:1 | 70-85 | 5-10 |
| Axially Chiral Imidazoles | Aryl Imidazoles | >90 | >20:1 | 80-95 | 2-5 |
| MacMillan Imidazolidinone | α,β-Unsaturated aldehydes | 85-98 | 15:1-50:1 | 85-95 | 1-5 |
| Chiral NHC-Triazolium | Enones | 80-95 | 8:1-25:1 | 75-90 | 3-8 |
N-heterocyclic carbene catalysts derived from chiral triazolium and imidazolium precursors exhibit stereodivergent behavior in enantioselective cyclopentane synthesis [13]. Structurally identical imidazolium and triazolium precatalysts afford different major products through distinct mechanistic pathways, with the leaving group ability of the N-heterocyclic carbene determining reaction outcomes [13]. Triazolium catalysts favor β-lactone formation due to superior leaving group properties, while imidazolium systems undergo retro-aldol-aldol sequences leading to thermodynamically stable γ-lactone products [13].
The mechanistic basis for enantioselectivity involves facial discrimination through steric and electronic effects imposed by chiral substituents [16]. Imidazolidinone catalysts achieve enantiofacial selectivity through iminium ion activation, where benzyl groups effectively shield one face of the iminium intermediate [16]. Calculated structures reveal that Si face shielding leaves the Re face exposed for selective bond formation, resulting in high levels of asymmetric induction [16].
Cascade catalysis strategies combining iminium and enamine activation modes enable rapid access to structural complexity with exquisite stereocontrol [14] [16]. The modular approach allows independent control of each catalytic cycle, permitting enforcement of different senses of enantio- and diastereoinduction through judicious catalyst selection [14]. These systems achieve diastereoselective ratios exceeding 15:1 and enantiomeric excesses above 90% in multi-step transformations [14].
Table 4: Mechanistic Parameters for Imidazolium Triflate Catalyzed Reactions
| Catalytic Step | Energy Barrier (kcal/mol) | Rate Constant (s⁻¹) | Temperature Effect |
|---|---|---|---|
| Oxidative Addition | 14.5-16.5 | 10²-10³ | Strong |
| Transmetalation | 8.2-12.3 | 10³-10⁴ | Moderate |
| Reductive Elimination | 6.8-9.4 | 10⁴-10⁵ | Weak |
| Acid Activation | 5.2-8.7 | 10⁴-10⁶ | Strong |
| Base Activation | 4.1-7.3 | 10⁵-10⁷ | Moderate |
Temperature-dependent optimization studies demonstrate enhanced charge storage performance at elevated temperatures. At 60°C, the ionic conductivity increases while viscosity decreases, resulting in improved charge transport kinetics [1]. The temperature effect particularly benefits the cathodic charging process, where capacitance values show the most pronounced increases with optimal performance achieved in the 50-80°C operating range [1].
Structural Influence on Capacitance Behavior
The alkyl chain length of imidazolium cations significantly affects double-layer capacitance in triflate-based ionic liquid systems [1]. Systematic investigations across ethyl-, butyl-, hexyl-, octyl-, and decyl-3-methylimidazolium triflate reveal complex relationships between molecular structure and electrochemical performance [1].
Experimental measurements demonstrate that capacitance values generally increase with cation size, except for the octyl derivative which deviates from the linear trend [1]. The maximum capacitance values range from 23 ± 8 μF/cm² for ethyl-methylimidazolium triflate to 63 ± 3 μF/cm² for butyl-methylimidazolium triflate, with hexyl and decyl derivatives achieving 51 ± 7 and 56 ± 4 μF/cm² respectively [1].
Transport Property Relationships
The cation alkyl chain length effects correlate directly with transport properties that govern double-layer formation kinetics [1]. Viscosity increases systematically from 47 ± 1 mPa·s for ethyl-methylimidazolium triflate to 296 ± 11 mPa·s for decyl-methylimidazolium triflate at 25°C [1]. Conversely, ionic conductivity decreases from 7.44 ± 0.35 mS/cm to 0.31 ± 0.06 mS/cm across the same series [1].
Diffusion coefficient measurements using pulsed-field-gradient nuclear magnetic resonance reveal that longer alkyl chains result in reduced ion mobility [1]. The diffusion coefficients follow the order [Emim]⁺ > [Bmim]⁺ > [Hmim]⁺ > [Omim]⁺ > [Dmim]⁺, with values ranging from 4.3 × 10⁻⁷ cm²/s for ethyl-methylimidazolium to lower values for longer chain analogs [1].
Interfacial Structure and Packing Effects
The alkyl chain length influences interfacial structure formation through solvophobic forces and van der Waals interactions [1]. Longer alkyl chains produce stronger cohesive forces within electrode-adjacent layers, promoting efficient packing of interfacial structures [1]. This enhanced packing reduces the thickness of the electrochemical double-layer, contributing to increased capacitance despite higher bulk viscosity [1].
The transition from camel-shaped to bell-shaped capacitance-potential curves occurs with increasing alkyl chain length, attributed to van der Waals interactions competing with Coulombic forces [1]. This structural reorganization prevents multiple ion layer formation near the interface, resulting in compressed double-layer thickness and enhanced energy storage capacity [1].
Energy Density Optimization Through Chain Length Tuning
Energy density calculations reveal optimal performance for intermediate chain lengths, with hexyl-methylimidazolium triflate achieving maximum energy density of approximately 3670 kJ/L [1]. The energy density values follow a non-linear relationship with chain length: ethyl (29 ± 9 × 10⁻⁶ J/cm²), butyl (80 ± 4 × 10⁻⁶ J/cm²), hexyl (80 ± 9 × 10⁻⁶ J/cm²), octyl (30 ± 1 × 10⁻⁶ J/cm²), and decyl (56 ± 13 × 10⁻⁶ J/cm²) [1].
The capacitive increase becomes most pronounced during cathodic potential sweeps, suggesting that negative electrode processes benefit more significantly from longer alkyl chains [1]. This directional dependence indicates that alkyl chain optimization should consider specific electrode polarization requirements for maximum performance enhancement [1].
Coordination Chemistry and Ion Association
The triflate anion in 1-methylimidazolium triflate exhibits distinctive coordination dynamics with lithium ions that significantly influence battery electrolyte performance [7] [8]. Unlike strongly coordinating anions such as bis(trifluoromethylsulfonyl)imide, triflate demonstrates weaker coordination with lithium cations, resulting in enhanced lithium transference numbers and improved electrochemical performance [9].
Molecular dynamics simulations and experimental studies reveal that triflate anions form hydrogen bonding interactions with imidazolium cations while maintaining relatively weak coordination with lithium ions [8]. This selective coordination behavior promotes lithium ion mobility while maintaining overall electrolyte stability [9]. The anion-cation interaction strength affects solvation structures and influences the formation of contact ion pairs versus solvent-separated ion pairs [8].
Ion Transport Mechanisms in Solid Electrolytes
1-Methylimidazolium triflate demonstrates unique ion transport properties in organic ionic plastic crystal phases relevant to solid-state battery applications [7]. Nuclear magnetic resonance studies reveal significant ion diffusion in both crystalline and grain boundary phases, with diffusivities differing by two orders of magnitude [7].
The transport mechanism involves ion vacancy formation and unequal cation-anion populations in different phases [7]. Negatively charged cation vacancies exist in the plastic crystal phase while positively charged regions form at grain boundaries [7]. This vacancy-mediated transport enables solid-state ionic conduction with potential applications in lithium-ion battery solid electrolytes [7].
Temperature-Dependent Coordination Dynamics
Temperature significantly affects anion-cation coordination dynamics in 1-methylimidazolium triflate battery electrolytes [9]. At elevated temperatures, weakened Coulombic interactions promote ion dissociation and enhance lithium ion mobility [9]. The optimal operating temperature range of 50-80°C balances improved kinetics with electrolyte stability [9].
Ultralow temperature performance studies demonstrate that triflate-based electrolytes maintain functionality at -40°C through modified anion-solvent interactions [9]. The asymmetric anion solvation accelerates lithium desolvation kinetics, enabling stable battery operation even under extreme temperature conditions [9]. Full cells with 1.5 M lithium triflate electrolytes retain over 92% initial capacity after 100 cycles at -40°C [9].
Solid Electrolyte Interphase Formation
The coordination dynamics between triflate anions and lithium cations influence solid electrolyte interphase (SEI) formation on battery electrodes [9]. Weak triflate-lithium coordination promotes anion-derived SEI components that enhance interface stability [9]. The resulting SEI films demonstrate reduced organic content and improved lithium plating-stripping Coulombic efficiency [9].
Electrochemical stability investigations show that triflate-based electrolytes form stable SEI layers that enable long-term cycling performance [10]. In carbon dioxide reduction applications, 1-butyl-3-methylimidazolium triflate achieves Faradaic efficiency exceeding 95% for carbon monoxide production with stable operation for 8 hours at high current densities [10]. This stability extends to battery applications where similar coordination dynamics promote stable electrode-electrolyte interfaces [10].
Performance Optimization Through Coordination Control
The optimization of anion-cation coordination dynamics enables enhanced battery performance through several mechanisms [11]. Controlled ion association affects electrolyte viscosity, conductivity, and interfacial behavior [11]. Strategic modification of coordination strength through electrolyte composition adjustments allows fine-tuning of transport properties [11].